(2,6-Difluorophenyl)phosphonic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

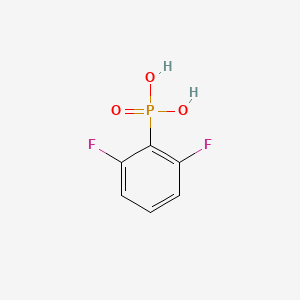

(2,6-Difluorophenyl)phosphonic acid is a phosphonic acid derivative with the molecular formula C6H5F2O3P and a molecular weight of 194.07 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the phenyl ring and a phosphonic acid group. It is a white crystalline powder that is soluble in water and organic solvents.

准备方法

The synthesis of (2,6-Difluorophenyl)phosphonic acid typically involves the use of phosphonodiamide intermediates. One common method starts with the nucleophilic bis(dialkylamino)chlorophosphine, which reacts with the appropriate fluorinated aromatic compound. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.

化学反应分析

(2,6-Difluorophenyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The phosphonic acid group can undergo hydrolysis, leading to the formation of phosphonic acid derivatives.

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

科学研究应用

(2,6-Difluorophenyl)phosphonic acid has a wide range of applications in scientific research:

Organic Electronics: It is used to modify zinc oxide (ZnO) electron transport layers in solar cells, improving power conversion efficiency.

Surface Functionalization: The compound is employed in the functionalization of surfaces, which is crucial in the design of supramolecular or hybrid materials.

Synthesis of Phosphonic Acids: It serves as a key intermediate in the synthesis of various phosphonic acid derivatives used in chemistry, biology, and physics.

作用机制

The mechanism of action of (2,6-Difluorophenyl)phosphonic acid involves the phosphonate moiety, which can replace the phosphate fragment of organic phosphates. This moiety mimics the carboxylate group in amino- and hydroxy-acids and acts as a transition state analogue during the hydrolysis of esters. The compound’s effects are exerted through its interaction with specific molecular targets and pathways, although detailed studies on these interactions are ongoing.

相似化合物的比较

(2,6-Difluorophenyl)phosphonic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can influence its reactivity and properties. Similar compounds include:

Phenylphosphonic acid: Lacks fluorine atoms, resulting in different reactivity and applications.

(2,4-Difluorophenyl)phosphonic acid: Has fluorine atoms at different positions on the phenyl ring, leading to variations in chemical behavior.

(3,5-Difluorophenyl)phosphonic acid: Another isomer with distinct properties due to the different positioning of fluorine atoms.

生物活性

(2,6-Difluorophenyl)phosphonic acid is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a difluorinated phenyl ring attached to a phosphonic acid group. The presence of fluorine atoms enhances the compound's stability and reactivity, making it a valuable candidate for various biochemical applications.

The mechanism of action for this compound primarily involves its interaction with specific enzymes. It is known to act as an inhibitor for several enzymes, particularly aminopeptidases. The fluorine substituents influence the electronic properties of the compound, enhancing its binding affinity to enzyme active sites.

Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory activity against human aminopeptidase N (hAPN) and porcine aminopeptidase N (pAPN). A study synthesized a library of phosphonic acid analogs and evaluated their inhibitory effects, revealing that compounds with fluorinated aromatic rings showed micromolar to submicromolar inhibition levels against these enzymes .

Table 1: Inhibitory Activity of this compound Analogues

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.24 | hAPN |

| Other fluorinated analogs | Varies | pAPN |

Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic applications in treating diseases characterized by abnormal phosphonate metabolism. Its ability to inhibit key enzymes involved in peptide metabolism suggests it may have applications in cancer therapy and other diseases where aminopeptidases play a critical role .

Case Studies

- Aminopeptidase Inhibition : A study focused on the structure-activity relationship (SAR) of phosphonic acid analogs found that modifications on the aromatic ring significantly affected inhibitory potency against hAPN. The most active compounds were those with specific fluorine substitutions, highlighting the importance of molecular design in drug development .

- Fluorine Substitution Effects : Research has shown that fluorine substitution can modulate the lipophilicity and permeability of compounds. For instance, difluoromethylbenzene derivatives displayed enhanced biological activity compared to their non-fluorinated counterparts . This finding underscores the relevance of fluorination in optimizing drug-like properties.

属性

IUPAC Name |

(2,6-difluorophenyl)phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2O3P/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLWBKVPYVARBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)P(=O)(O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。